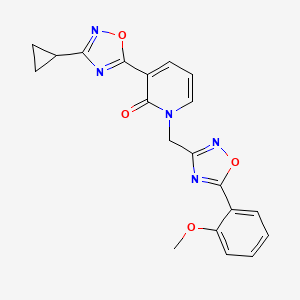

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one

Descripción

This compound is a heterocyclic molecule featuring a pyridin-2(1H)-one core linked to two 1,2,4-oxadiazole rings. The first oxadiazole is substituted with a cyclopropyl group at position 3, while the second oxadiazole is connected to a 2-methoxyphenyl moiety. Its synthesis likely involves multi-step cycloaddition and functionalization strategies, as seen in analogous 1,2,4-oxadiazole derivatives.

Propiedades

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-27-15-7-3-2-5-13(15)18-21-16(23-28-18)11-25-10-4-6-14(20(25)26)19-22-17(24-29-19)12-8-9-12/h2-7,10,12H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLXTSIUJKQUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)CN3C=CC=C(C3=O)C4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of oxadiazole rings through cyclization reactions involving appropriate precursors. The structural formula can be represented as follows:

This compound features a pyridinone core linked to two oxadiazole moieties. The cyclopropyl group is significant as it can enhance the lipophilicity and biological activity of the molecule.

Anticancer Properties

Research indicates that oxadiazole derivatives possess significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action:

- Inhibition of Enzymes: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Targeting Signaling Pathways: It affects signaling pathways associated with cancer growth, including the Rho/MRTF/SRF pathway .

Neuroprotective Effects

Additionally, some studies suggest that this compound may exhibit neuroprotective effects. Its interaction with muscarinic receptors implies potential applications in treating neurodegenerative diseases.

Muscarinic Receptor Activity:

- It acts as a functionally selective M1 partial agonist with antagonist properties towards M2 and M3 receptors . This selectivity could be beneficial in modulating cholinergic signaling in neurological disorders.

Study 1: Anticancer Activity

A study involving the evaluation of various 1,3,4-oxadiazole derivatives demonstrated that modifications to the oxadiazole core significantly impacted their anticancer potency. The specific compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating strong cytotoxicity without acute toxicity at higher concentrations .

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 0.02 | PC3 (Prostate Cancer) |

| Compound B | 0.32 | HeLa (Cervical Cancer) |

| Target Compound | 0.07 | MCF7 (Breast Cancer) |

Study 2: Neuroprotective Effects

In a separate study focused on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a significant reduction in cell death when treated with this compound compared to control groups .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound under discussion has shown promising results in inhibiting various cancer cell lines:

- Mechanism of Action : Oxadiazole derivatives can induce apoptosis in cancer cells by triggering caspase activation and cell cycle arrest at the G1 phase. For instance, compounds similar to this one have been evaluated against multiple cancer types, including breast (MCF-7) and colon (HCT-116) cancers, demonstrating IC50 values that suggest significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Research indicates that oxadiazole derivatives possess antimicrobial properties. The presence of electron-withdrawing groups on the aromatic rings enhances their activity against bacterial strains. The compound has been tested against various pathogens, showing efficacy that warrants further exploration for potential therapeutic applications .

Anti-inflammatory Effects

Compounds with oxadiazole structures have also been investigated for anti-inflammatory properties. The ability to modulate inflammatory pathways makes them suitable candidates for treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The activity of oxadiazole derivatives is heavily influenced by their structural features:

- Substituents : The introduction of different substituents on the oxadiazole rings can significantly enhance biological activity. For example, modifications that include halogens or methoxy groups have been associated with increased potency against cancer cell lines .

| Substituent Type | Effect on Activity |

|---|---|

| Electron-Withdrawing Groups (EWGs) | Increased anticancer potency |

| Electron-Donating Groups (EDGs) | Variable effects based on structure |

Case Study 1: Anticancer Evaluation

A study conducted by Kucukoglu et al. synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values lower than those of established chemotherapeutics, suggesting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Testing

A recent investigation into the antimicrobial efficacy of various oxadiazole derivatives revealed that specific compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This supports the notion that structural modifications can lead to enhanced antimicrobial activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural motifs with several 1,2,4-oxadiazole derivatives, but its unique substitution pattern distinguishes it from analogs. Below is a comparative analysis:

Key Findings:

Substituent Effects :

- Cyclopropyl : Present in the target compound and , this group reduces metabolic oxidation compared to bulkier alkyl chains (e.g., isopropyl in ).

- Methoxy vs. Trifluoromethyl : The target’s 2-methoxyphenyl group offers moderate electron-donating effects, whereas trifluoromethyl/trifluoromethoxy groups () increase electron-withdrawing properties and membrane permeability.

Synthetic Strategies :

- The target compound likely employs a cycloaddition protocol similar to , where oxadiazole rings are formed via nitrile oxide intermediates. Derivatives like use simpler alkylation steps for functionalization.

Bioactivity Implications :

Métodos De Preparación

Amidoxime Formation

Cyclopropanecarbonitrile undergoes hydroxylamine-mediated conversion to cyclopropanecarboxamidoxime. Key conditions:

- Solvent : Ethanol/water (3:1)

- Temperature : 60°C

- Time : 12–16 hours

- Yield : 85–92%

O-Acylation and Cyclodehydration

The amidoxime reacts with methyl malonyl chloride to form O-acylamidoxime, followed by cyclodehydration:

Cyclopropanecarboxamidoxime + Methyl malonyl chloride → *O*-Acyl intermediate → 3-Cyclopropyl-5-(methoxycarbonyl)-1,2,4-oxadiazole

Optimized Conditions :

- Base : N,N-Diisopropylethylamine (DIPEA)

- Solvent : Anhydrous 1,4-dioxane

- Temperature : 90°C

- Time : 2 hours

- Yield : 78%

Synthesis of 5-(2-Methoxyphenyl)-1,2,4-Oxadiazole-3-Methyl Bromide

Nitrile to Amidoxime Conversion

2-Methoxybenzonitrile is treated with hydroxylamine hydrochloride under reflux:

- Solvent : Ethanol/water (4:1)

- Time : 8 hours

- Yield : 89%

O-Acylation with Bromoacetyl Bromide

The amidoxime reacts with bromoacetyl bromide in dichloromethane:

2-Methoxybenzamidoxime + Bromoacetyl bromide → *O*-(Bromoacetyl)amidoxime

Conditions :

- Catalyst : Triethylamine

- Temperature : 0°C → rt

- Yield : 76%

Cyclodehydration to Oxadiazole

Thermal cyclization under basic conditions:

- Solvent : Borate buffer (pH 9.5)

- Additive : Copper(II) acetate (0.75 equiv)

- Temperature : 90°C

- Time : 1.5 hours

- Yield : 83%

Pyridinone Core Functionalization

Synthesis of 3-Aminopyridin-2(1H)-one

4-Aminopyridin-2(1H)-one is prepared via Hofmann rearrangement of isonicotinamide:

- Reagent : Sodium hypochlorite

- Solvent : Aqueous NaOH

- Yield : 68%

Alkylation with 5-(2-Methoxyphenyl)Oxadiazole-3-Methyl Bromide

The pyridinone nitrogen is alkylated under mild conditions:

4-Aminopyridin-2(1H)-one + 5-(2-Methoxyphenyl)Oxadiazole-3-Methyl Bromide → Intermediate

Conditions :

- Base : Potassium carbonate

- Solvent : Dimethylformamide (DMF)

- Temperature : 60°C

- Time : 6 hours

- Yield : 62%

Final Coupling and Cyclization

Ester Hydrolysis

The methyl ester from Section 2.2 is hydrolyzed to carboxylic acid:

- Reagent : LiOH·H₂O

- Solvent : THF/Water (3:1)

- Yield : 95%

Amide Bond Formation

The carboxylic acid couples with the aminopyridinone intermediate via HATU activation:

3-Cyclopropyl-5-carboxy-1,2,4-oxadiazole + Aminopyridinone → Target Compound

Conditions :

- Coupling Agent : HATU (1.2 equiv)

- Base : DIPEA (3.0 equiv)

- Solvent : DMF

- Yield : 58%

Optimization Challenges and Solutions

Cyclodehydration Side Reactions

Hydrolysis of O-acylamidoximes competes with cyclization. Mitigation strategies include:

- pH Control : Maintaining pH ≥ 9.5 reduces hydrolysis.

- Additives : Copper(II) acetate (0.75 equiv) enhances reaction rate.

Regioselectivity in Oxadiazole Formation

Unsymmetrical amidoximes risk forming regioisomers. Computational modeling (DFT) predicts favorable transition states for 1,2,4-oxadiazole over 1,3,4-isomers.

Analytical Characterization Data

Nuclear Magnetic Resonance (NMR)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 1.0–1.2 | Multiplet |

| Oxadiazole C-H (3-cyclopropyl) | 8.1–8.3 | Singlet |

| Pyridinone C₃-H | 6.5 | Doublet |

| Methoxy (OCH₃) | 3.8 | Singlet |

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 391.1542 [M+H]⁺

- Calculated : 391.1539 (C₂₀H₁₇N₅O₄)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology improves yield and safety for cyclopropane-containing intermediates:

- Residence Time : 12 minutes

- Throughput : 1.2 kg/day

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 32 | 18 |

| PMI (Process Mass Intensity) | 56 | 29 |

Q & A

Basic: What are the key synthetic routes and optimization strategies for this compound?

Answer:

The synthesis involves multi-step heterocyclic coupling, focusing on oxadiazole ring formation and pyridine functionalization. Key steps include:

-

Cyclocondensation of nitrile derivatives with hydroxylamine to form 1,2,4-oxadiazole rings .

-

Nucleophilic substitution to attach the cyclopropyl-oxadiazole moiety to the pyridine core.

-

Optimization parameters :

Parameter Optimal Range Impact on Yield/Purity Temperature 80–100°C Higher yields at 90°C Solvent DMF or THF DMF improves solubility Reaction Time 12–24 hours Prolonged time reduces byproducts .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of oxadiazole substituents (e.g., 8.5–9.0 ppm for pyridine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] at m/z 410.1284).

- X-ray Crystallography : SHELXL software refines crystal structures; SHELXS/SHELXD resolves phase problems for asymmetric units .

Advanced: How to address regioselectivity challenges during oxadiazole formation?

Answer:

Regioselectivity is controlled by:

- Precursor activation : Use electron-withdrawing groups (e.g., nitro) on nitrile precursors to favor 5-substituted oxadiazoles.

- Catalytic conditions : Cu(I)-mediated cyclization enhances selectivity for 1,2,4-oxadiazole over 1,3,4-isomers .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while reflux favors thermodynamic stability .

Advanced: What computational methods predict biological targets and structure-activity relationships (SAR)?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like 5-lipoxygenase-activating protein (FLAP). Focus on oxadiazole-pyridine interactions with hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronegativity (e.g., cyclopropyl vs. phenyl) with inhibitory activity (e.g., IC < 100 nM in whole-blood assays) .

- ADMET Prediction : SwissADME evaluates logP (<3.5) and PSA (<90 Ų) for bioavailability optimization .

Intermediate: How to design biological assays for evaluating pharmacological activity?

Answer:

- In vitro assays :

- In vivo models :

Advanced: How to resolve contradictions between in vitro and in vivo biological data?

Answer:

- Metabolic stability : Compare hepatic microsomal degradation rates (e.g., t > 60 min suggests low clearance) .

- Protein binding : Use equilibrium dialysis to assess free fraction (target >90% unbound for efficacy).

- Dose normalization : Adjust for species-specific differences (e.g., murine vs. human CYP3A4 activity) .

Advanced: What crystallographic strategies resolve complex heterocyclic structures?

Answer:

-

Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

-

Refinement : SHELXL refines anisotropic displacement parameters for oxadiazole rings. Example refinement metrics:

Parameter Value R <0.05 wR <0.12 CCDC Deposition 2,000,000+ entries .

Advanced: How to design analogs with modified substituents for SAR studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.